![molecular formula C10H11Cl2FN2S B2572649 2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1094032-47-9](/img/structure/B2572649.png)

2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

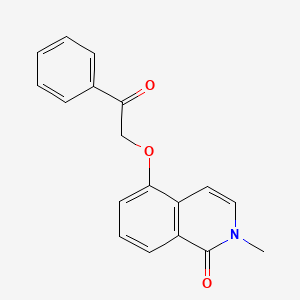

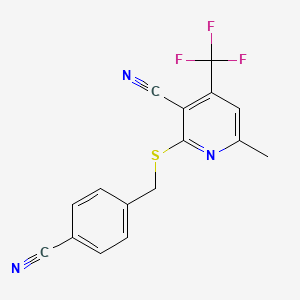

“2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H11Cl2FN2S and a molecular weight of 281.18 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . It has been used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring, a thioether linkage, and a 2-chloro-6-fluorobenzyl group .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of compounds related to "2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride" involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. An example of this is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which has been synthesized from o-phenylenediamine and ethyl acetoacetate, achieving an overall yield of 56.4% (Huang Jin-qing, 2009).

Structural Transformations and Analyses

Complex structural transformations and detailed analyses are a significant part of the research around this chemical compound. For example, the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminobenzylamines afforded 2-[(imidazolidin-2-ylideneamino)methyl]-anilines, leading to the formation of novel fused heterocyclic ring systems (A. Kornicka, F. Sa̧czewski, M. Gdaniec, 2006). The preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative involved spectroscopic analysis (1H NMR, 13C NMR, mass spectra) and X-ray crystal structure analyses to confirm the structures (A. Banu, Ravi S. Lamani, I. M. Khazi, N. Begum, 2014).

Unusual Synthesis Mechanisms

An unusual synthesis mechanism was noted in the formation of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine, involving self-catalyzed N-diarylation (A. Jha, 2005).

Crystallographic Studies

Crystal structure analyses of related compounds reveal intricate details, such as molecular packing and intermolecular interactions. For instance, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole was analyzed through elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses, revealing intermolecular interactions and the formation of a supramolecular network (A. Banu, D. E. Vasundhara, Ravi S. Lamani, I. M. Khazi, N. Begum, 2013).

Chemical Properties and Activities

Chemical and Biological Activities

Various derivatives of imidazole show diverse biological activities. For instance, some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited α-glucosidase inhibitory, antimicrobial, and antioxidant activities (E. Menteşe, S. Ülker, B. Kahveci, 2015).

Applications in Material Science

Corrosion Inhibition

Imidazoline derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions, with novel imidazoline derivatives showing promise in this application (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).

Membrane Technology

Proton-conducting fluorocopolymers grafted by azole functions were synthesized and used in the preparation of blend membranes, showing significant influence on the membrane's microstructure, thermal properties, water uptake, and proton conductivities (B. Campagne, G. David, B. Améduri, Deborah J. Jones, J. Roziere, I. Roche, 2013).

Propriétés

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2S.ClH/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10;/h1-3H,4-6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLWUVLBOLPUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=C(C=CC=C2Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)

![8-[(dibenzylamino)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)

![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)